Methyl 2-amino-7-fluoroquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-7-fluoroquinoline-3-carboxylate typically involves the reaction of 2-chloro-7-fluoroquinoline-3-carbaldehyde with various nucleophiles . The aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines, respectively . The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide and potassium carbonate .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7-fluoroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of halogen atoms with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted quinolines .
Scientific Research Applications
Methyl 2-amino-7-fluoroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
methyl 2-amino-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)8-4-6-2-3-7(12)5-9(6)14-10(8)13/h2-5H,1H3,(H2,13,14) |
InChI Key |
XMYIUOWOUYYVLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C=C(C=CC2=C1)F)N |
Origin of Product |
United States |
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